molecular formula C19H29N3O4 B10938224 Ethyl 4-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B10938224
M. Wt: 363.5 g/mol
InChI Key: YQPMKLSMDZIKIV-UHFFFAOYSA-N
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Description

ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of benzisoxazoles and pyrazinecarboxylates. This compound is characterized by its unique structure, which includes a tert-butyl group, a tetrahydrobenzisoxazole ring, and a pyrazinecarboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzisoxazole ring, the introduction of the tert-butyl group, and the coupling with the pyrazinecarboxylate moiety. Common reagents used in these steps include tert-butyl bromide, ethyl chloroformate, and various catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[5-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOL-3-YL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

ethyl 4-(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H29N3O4/c1-5-25-18(24)22-10-8-21(9-11-22)17(23)16-14-12-13(19(2,3)4)6-7-15(14)26-20-16/h13H,5-12H2,1-4H3

InChI Key

YQPMKLSMDZIKIV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=NOC3=C2CC(CC3)C(C)(C)C

Origin of Product

United States

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